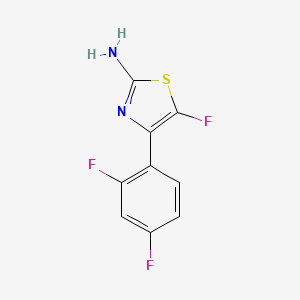

4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenyl)-5-fluoro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2S/c10-4-1-2-5(6(11)3-4)7-8(12)15-9(13)14-7/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGNXGPJVMZSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=C(SC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine typically involves the reaction of 2,4-difluoroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the electrophilic carbon of the thiazole ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiazole derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Its structure suggests possible applications in:

- Anticancer Activity: Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can have IC50 values ranging from 0.36 to 0.86 μM against gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) cell lines .

- Enzyme Inhibition: The compound's mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity. The presence of fluorine enhances binding affinity to these targets .

Biological Studies

The biological activity of 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine is attributed to its ability to interact with various molecular targets:

- Structure-Activity Relationship (SAR): Studies suggest that the fluorine substituents increase the compound's binding affinity to target proteins, enhancing its biological efficacy .

Industrial Applications

In addition to medicinal uses, this compound has potential applications in materials science:

- Advanced Materials Development: The unique properties of this compound make it suitable for creating materials with high thermal stability and resistance to degradation .

Anticancer Research

A study published in a peer-reviewed journal demonstrated the effectiveness of thiazole derivatives similar to 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine in inhibiting cancer cell proliferation. The research highlighted the importance of structural modifications in enhancing anticancer properties .

Enzyme Interaction Studies

Further investigations into the interaction of this compound with cyclin-dependent kinases (CDKs) have shown promise in regulating cell cycle processes, indicating potential applications in cancer therapy .

Similar Compounds

| Compound Name | Structure Features |

|---|---|

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Contains fluorinated benzamide |

| 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl | Thiazole derivative with different substituents |

Uniqueness of 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine

This compound stands out due to the combination of both fluorine and thiazole moieties. This unique structural combination imparts enhanced chemical stability and biological activity compared to other similar compounds.

Wirkmechanismus

The mechanism of action of 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of their activity. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with the target, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine and related thiazole derivatives:

Key Comparative Insights:

Halogen Effects: Fluorine substituents (e.g., in 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine ) enhance electronegativity and reduce steric bulk compared to chlorine (e.g., 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine ).

Substituent Position :

- The 2,4-difluorophenyl group in the target compound versus the 3,4-difluorophenyl isomer alters electronic distribution and steric interactions. The 2,4-substitution pattern may favor planar binding to enzymatic pockets (e.g., kinases), as seen in structurally related CDK9 inhibitors .

Functional Group Variations: The 5-fluoro substituent in the target compound distinguishes it from analogs like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine , which lacks substitution at the 5-position.

Biological Implications :

- While direct activity data for the target compound are lacking, structurally similar compounds (e.g., 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine ) exhibit antimicrobial or antitumor properties. The 2,4-difluorophenyl moiety is common in kinase inhibitors due to its ability to occupy hydrophobic pockets .

Biologische Aktivität

4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms enhances its chemical stability and biological interactions, making it a promising candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

IUPAC Name: 4-(2,4-difluorophenyl)-5-fluoro-1,3-thiazol-2-amine

Molecular Formula: C9H5F3N2S

Molecular Weight: 224.21 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMF |

| Log P | Not specified |

The biological activity of 4-(2,4-difluorophenyl)-5-fluoro-1,3-thiazol-2-amine is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine substituents increase the compound's binding affinity to these targets, which can modulate their activity. The thiazole ring contributes to the stabilization of these interactions.

Anticancer Activity

Research has indicated that compounds similar to 4-(2,4-difluorophenyl)-5-fluoro-1,3-thiazol-2-amine exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of thiazole compounds showed moderate to high antiproliferative activity against gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) cell lines. For instance, a related compound exhibited IC50 values ranging from 0.36 to 0.86 μM across different cancer types .

Table 2: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10s | SGC-7901 | 0.36 |

| Compound 10s | A549 | 0.86 |

| Compound X | HT-1080 | Moderate |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. The mechanism involves binding at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural components. For instance:

- Fluorine Substituents: Enhance lipophilicity and binding affinity.

- Thiazole Ring: Essential for biological activity due to its role in stabilizing interactions with target proteins.

Research indicates that modifications at the 2 or 4 positions of the phenyl ring can significantly impact potency and selectivity against cancer cell lines .

Case Study 1: Tubulin Inhibition

A study focused on synthesizing N,4-diaryl-1,3-thiazole-2-amines revealed that certain derivatives inhibited tubulin polymerization effectively. The most potent compound led to significant defects in microtubule assembly in treated cells compared to controls .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial potential of thiazole derivatives, where compounds exhibited varying degrees of effectiveness against bacterial strains. The structure was optimized for enhanced activity against specific pathogens .

Q & A

Q. Advanced Research Focus

- Antifungal Activity :

- Neuropharmacology :

- Radioligand binding assays (e.g., dopamine D2 receptor affinity using [³H]spiperone) .

- Functional assays in transfected HEK293 cells (cAMP modulation) .

How do structural modifications (e.g., fluorination, substituent position) influence the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR) Analysis

Advanced Insight : Fluorination at the phenyl ring increases lipophilicity, enhancing blood-brain barrier penetration but may reduce aqueous solubility .

How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Advanced Research Focus

Common contradictions arise from:

- Pharmacokinetic Variability : High logP (~3.5) may limit bioavailability despite strong in vitro activity.

- Solution : Formulate with cyclodextrins or PEGylation to improve solubility .

- Metabolic Instability : Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation).

What computational strategies are effective for predicting target interactions?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 (Lanosterol 14α-demethylase) with a grid centered on the heme cofactor .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of dopamine receptor-ligand complexes .

- QSAR Models : Train models with descriptors like polar surface area (PSA) and H-bond donors to predict MIC₅₀ values .

What are the best practices for ensuring compound stability during storage?

Q. Basic Research Focus

- Storage Conditions : -20°C in amber vials under argon; desiccants (silica gel) to prevent hydrolysis .

- Stability Monitoring :

How is purity validated for pharmacological studies?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.